N-苯基-2-(4-苯基-1-哌嗪基)乙酰胺

描述

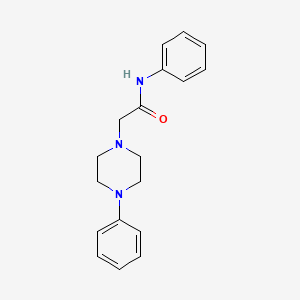

N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide, also known as PPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAA is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

科学研究应用

1. 海洋放线菌代谢产物

在一项对海洋放线菌链霉菌属的研究中,研究人员分离出新的生物活性代谢产物,包括 N-[2-(4-羟基苯基)乙基]乙酰胺,一种与 N-苯基-2-(4-苯基-1-哌嗪基)乙酰胺在结构上相关的化合物。这些化合物表现出细胞毒性活性,通过影响精子和卵细胞来影响海胆的繁殖 (Sobolevskaya 等,2007).

2. 抗焦虑潜力

N-苯基-2-[1-[3-(2-吡啶基乙炔基)苯甲酰]-4-哌啶基]乙酰胺及其相关衍生物已显示出作为新型抗焦虑药的潜力。观察到这些化合物对神经激肽 NK-1 和 2 受体有适度的亲和力,这些受体参与情绪调节 (Kordik 等,2006).

3. 抗癌活性

合成了一系列 N-苯基-2-(2-((4-苯基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)乙酰胺,并对其抗癌活性进行了评估。这些化合物对包括宫颈癌和乳腺癌在内的人类癌细胞系表现出显着的活性 (Boddu 等,2018).

4. 乙酰胆碱酯酶抑制

合成了 2-(4-取代哌嗪-1-基)-N-[4-(2-甲基噻唑-4-基)苯基]乙酰胺的衍生物,并筛选了其抗胆碱酯酶活性,证明了对乙酰胆碱酯酶的显着抑制作用,表明在阿尔茨海默病等疾病中具有潜在应用 (Yurttaş 等,2013).

5. 抗肿瘤特性

合成了新型异恶唑化合物,包括 N-【{3-[3-氟-4-(1-哌嗪基)苯基]-4,5-二氢-5-异恶唑基}甲基】乙酰胺,并表现出显着的抗肿瘤活性,表明相关化合物在癌症治疗中的潜力 (Hao-fei, 2011).

6. 对微生物的生物效力

N-苯基和 N-苯并噻唑基-2-(4-(2,3,4-三甲氧基苄基)哌嗪-1-基)乙酰胺对各种微生物(包括细菌、真菌和结核分枝杆菌)表现出中等到良好的生物效力,表明它们作为抗菌剂的潜力 (Chhatriwala 等,2014).

7. 促动力蛋白受体激动剂

N-(3-氟苯基)-1-[(4-([(3S)-3-甲基-1-哌嗪基]甲基)苯基)乙酰]-4-哌啶胺 (GSK962040),一种结构相关的化合物,被确定为一种新型小分子促动力蛋白受体激动剂,具有有希望的药代动力学特征和在胃肠道运输障碍中的潜在应用 (Westaway 等,2009).

8. 抗癌活性中的 VEGFR-2-TK 抑制

2-(4-(2-氧代-1,2-二氢喹啉-4-基)哌嗪-1-基)-N-(4-苯基噻唑-2-基)乙酰胺衍生物通过 VEGFR-2-TK 抑制表现出抗癌活性,一些化合物显示出比标准药物更高的细胞毒活性,表明它们在癌症治疗中的潜力 (Hassan 等,2021).

9. 抗精神病活性

N-(4′-(N-芳基甲酰胺/N-芳基-α-苯基-乙酰胺)-哌嗪基)-二苯并[b,f][1,4]-恶杂环庚二烯衍生物表现出显着的抗精神病活性,表明它们在精神病治疗中的潜在用途 (Jain & Surana, 2017).

10. 抗炎和抗关节炎特性

N-(2-羟基苯基)乙酰胺,一种与 N-苯基-2-(4-苯基-1-哌嗪基)乙酰胺相关的化合物,在佐剂诱导的关节炎模型中表现出抗关节炎和抗炎特性,表明在炎症性疾病中具有潜在的治疗应用 [(Jawed 等,2010)](https://consensus.app/papers/n2hydroxy-phenyl-acetamide-inhibits-jawed/e08f9ce54a2b538ebdfd71a35c364a15/?utm_source=chatgpt).

作用机制

Target of Action

N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide is a synthetic compound that has been studied for its potential antibacterial and anticancer properties It’s known that the compound encompasses pharmacologically potent amide and phenyl piperazine moieties in its structure , which are important for biochemical targets across various therapeutic areas .

Mode of Action

The compound is believed to interact with its targets in a way that leads to antibacterial and anticancer effects . The polar nitrogen ring in the piperazine moiety is known to give bioactivity to molecules and enhance positive interaction with macro-molecules .

Biochemical Pathways

It’s suggested that the compound influences pathways that are important for both the early and late stages of cell differentiation .

Result of Action

The compound has shown potential as an anticancer agent. For instance, compound 5d (a variant of the series of synthesized N-phenyl-2-(4-phenyl-1-piperazinyl)acetamides) was found to be the most promising candidate of the series, showing significant anticancer activity in the HCT116 Colon Cancer Cell line . The cytotoxicity was shown maximum by the compound 5k while minimum toxicity was recorded in compound 5m .

Action Environment

It’s known that substitutions on the piperazine moiety lead to the discovery of less cytotoxic compounds , suggesting that structural modifications can influence the compound’s action.

未来方向

The synthesized compounds were evaluated for their antibacterial and anticancer activities, with compound 5d identified as the most promising candidate of the series. This compound will serve as a lead for future structure optimizations . Moreover, substitutions on the piperazine moiety led to the discovery of less cytotoxic compounds, indicating a potential direction for future research .

生化分析

Biochemical Properties

The biochemical properties of N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide are largely derived from its amide and phenyl piperazine moieties. The stable and polar amide functionality is a significant unit for the organic molecules which is present in natural occurring materials (e.g., peptides and proteins). It is also as a part of active pharmaceutical products or prodrugs . The substituted polyamine moieties are important for biochemical targets across all the therapeutic areas . Piperazine is a stimulating heterocyclic moiety, a constituent of several biologically active molecules. Piperazine has a polar nitrogen ring that gives bioactivity to molecules and enhances positive interaction with macro-molecules .

Cellular Effects

It has been shown to have potential anticancer activity, as evaluated using an anti-proliferation (SRB) assay on HCT116 Colon Cancer Cell line .

Molecular Mechanism

It is known that the compound interacts with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

It has been observed that substitutions on the piperzine moiety lead to the discovery of less cytotoxic compounds .

属性

IUPAC Name |

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZVQEGCJAMKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)

![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)

![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4919535.png)

![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)

![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)

![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)

![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)

![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)

![11-(2-furyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4919616.png)